2-(1-Aminocyclopropyl)aniline
CAS No.: 1314761-25-5
Cat. No.: VC4249897
Molecular Formula: C9H12N2
Molecular Weight: 148.209
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1314761-25-5 |
|---|---|
| Molecular Formula | C9H12N2 |
| Molecular Weight | 148.209 |
| IUPAC Name | 2-(1-aminocyclopropyl)aniline |
| Standard InChI | InChI=1S/C9H12N2/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4H,5-6,10-11H2 |
| Standard InChI Key | JYPHCLNBVNXPFR-UHFFFAOYSA-N |
| SMILES | C1CC1(C2=CC=CC=C2N)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecular formula of 2-(1-aminocyclopropyl)aniline is C₉H₁₀N₂, consisting of:
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A benzene ring with an amino group (-NH₂) at position 1.
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A cyclopropane ring substituted with an additional amino group at position 2 of the benzene ring.
The cyclopropane ring introduces significant steric strain (~27 kcal/mol) , which influences reactivity and conformational stability. The proximity of the two amino groups enables intramolecular hydrogen bonding, potentially stabilizing specific tautomeric forms .
Spectroscopic Data
While direct spectroscopic data for 2-(1-aminocyclopropyl)aniline are scarce, analogs like N-(4-(2-aminocyclopropyl)phenyl)amide derivatives (e.g., compound 1a in ) provide insights:
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¹H NMR: Cyclopropane protons resonate at δ 1.2–1.8 ppm, while aromatic protons appear at δ 6.5–7.5 ppm .
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¹³C NMR: Cyclopropane carbons are observed at δ 15–25 ppm, with quaternary carbons near δ 40 ppm .
Synthesis and Derivatives
Route 1: Reductive Amination
A common strategy involves reductive amination of cyclopropane-containing ketones with aniline derivatives :
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Cyclopropanation: Styrene derivatives undergo cyclopropanation via Simmons-Smith conditions (Zn-Cu/CH₂I₂) .
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Oxidation: The cyclopropane is oxidized to a ketone.
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Reductive Amination: The ketone reacts with aniline under catalytic hydrogenation (e.g., Pd/C, H₂) to yield the target compound .
Route 2: Photoredox Catalysis
Recent advances utilize photoredox catalysis to construct strained rings. For example, aminocyclopropanes can be synthesized via ligand-to-metal charge transfer (LMCT) mechanisms .
Representative Derivatives
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C due to cyclopropane ring strain .
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Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) but poor in water (logP ≈ 2.1) .
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pKa: The aniline NH₂ group has a pKa of ~4.6, while the cyclopropane NH₂ is less basic (pKa ~8.2) .
Comparative Analysis with Aniline
| Property | Aniline | 2-(1-Aminocyclopropyl)aniline |
|---|---|---|
| Molecular Weight | 93.13 g/mol | 146.19 g/mol |
| logP | 1.04 | 2.1 |
| Metabolic Stability | Low (prone to oxidation) | High (cyclopropane reduces metabolism) |
Applications in Drug Discovery
Bioisosteric Replacement
The cyclopropane moiety serves as a bioisostere for aromatic rings, enhancing metabolic stability and reducing toxicity . For example:
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Bicyclo[1.1.1]pentylamines mimic para-substituted anilines while avoiding reactive metabolite formation .
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In compound 1e, the cyclopropane improves blood-brain barrier (BBB) penetration for neuroimaging .
Kinase Inhibition
2-Substituted aniline derivatives (e.g., 18a–18o) exhibit nanomolar potency against Mer and c-Met kinases, critical targets in oncology . The cyclopropane's rigidity optimizes binding to hydrophobic kinase pockets.
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